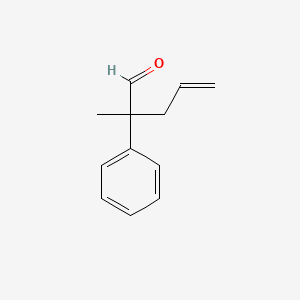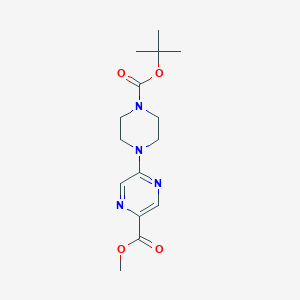
3-phenyl-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the class of tetrahydroquinolines These compounds are characterized by a quinoline ring system that is partially saturated, making them versatile intermediates in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods:
Pictet-Spengler Reaction: This classical method involves the condensation of phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst.
Friedländer Synthesis: This method involves the reaction of aniline derivatives with carbonyl compounds under acidic or basic conditions to form the quinoline ring system.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Pictet-Spengler reaction due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3-phenyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) with tungstate ion.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂).
Major Products
Oxidation: Quinoline derivatives.
Reduction: Saturated tetrahydroquinoline derivatives.
Substitution: Halogenated tetrahydroquinoline derivatives.
Applications De Recherche Scientifique
3-phenyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used as an antioxidant and corrosion inhibitor in various industrial applications.
Mécanisme D'action
The mechanism of action of 3-phenyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
3-phenyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline:
The unique structural features of this compound, such as the phenyl group and partial saturation, contribute to its distinct chemical reactivity and broad range of applications.
Propriétés
Formule moléculaire |
C15H15N |
|---|---|
Poids moléculaire |
209.29 g/mol |
Nom IUPAC |
3-phenyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C15H15N/c1-2-6-12(7-3-1)14-10-13-8-4-5-9-15(13)16-11-14/h1-9,14,16H,10-11H2 |
Clé InChI |
FTXIEHOUUFATFS-UHFFFAOYSA-N |
SMILES canonique |
C1C(CNC2=CC=CC=C21)C3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-N-((1-hydroxycycloheptyl)methyl)-5-[1-(2-hydroxyethyl)-5-methyl-1H-pyrazol-3-yl]benzamide](/img/structure/B8802292.png)





amine](/img/structure/B8802310.png)



